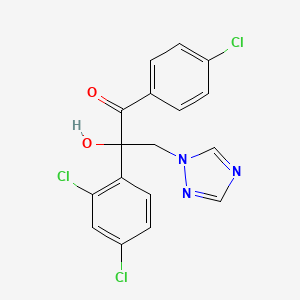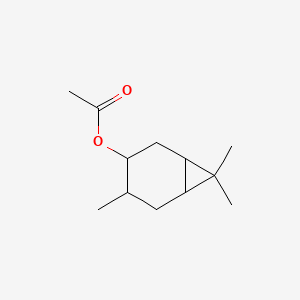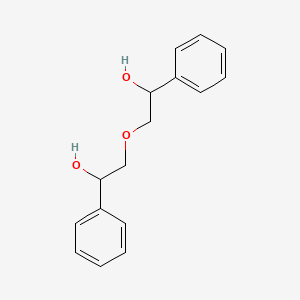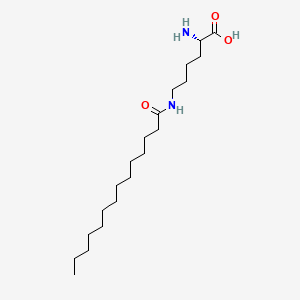
N6-(1-Oxotetradecyl)-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-(1-Oxotetradecil)-L-lisina es un compuesto sintético que pertenece a la clase de derivados de lisina. Se caracteriza por la presencia de un grupo tetradecilo unido a la molécula de lisina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N6-(1-Oxotetradecil)-L-lisina normalmente implica la acilación de L-lisina con ácido tetradecanoico. La reacción se lleva a cabo en condiciones controladas para asegurar la formación selectiva del producto deseado. Los reactivos comunes utilizados en esta síntesis incluyen ácido tetradecanoico, agentes de acoplamiento como diciclohexilcarbodiimida (DCC) y catalizadores como 4-dimetilaminopiridina (DMAP).
Métodos de Producción Industrial
La producción industrial de N6-(1-Oxotetradecil)-L-lisina sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de grandes reactores y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Se implementan medidas de control de calidad para garantizar la consistencia y la seguridad del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
N6-(1-Oxotetradecil)-L-lisina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El grupo tetradecilo puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N6-(1-Oxotetradecil)-L-lisina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por su posible papel en los procesos celulares y las vías de señalización.
Medicina: Se está investigando su potencial uso terapéutico, incluido su uso como agente de administración de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y formulaciones.
Mecanismo De Acción
El mecanismo de acción de N6-(1-Oxotetradecil)-L-lisina involucra su interacción con dianas moleculares y vías específicas. El grupo tetradecilo mejora la lipofilia del compuesto, lo que le permite interactuar con las membranas lipídicas y las proteínas. Esta interacción puede modular varios procesos celulares, incluida la transducción de señales y la expresión génica.
Comparación Con Compuestos Similares
Compuestos Similares
- N2-(1-Oxotetradecil)-L-lisina
- N6-(1-Oxotetradecil)-L-lisil-L-leucil-L-alanil-L-lisil-L-lisinamida
Singularidad
N6-(1-Oxotetradecil)-L-lisina es única debido a sus características estructurales específicas, incluida la posición del grupo tetradecilo.
Propiedades
Número CAS |
62471-07-2 |
|---|---|
Fórmula molecular |
C20H40N2O3 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-(tetradecanoylamino)hexanoic acid |
InChI |
InChI=1S/C20H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-16-19(23)22-17-14-13-15-18(21)20(24)25/h18H,2-17,21H2,1H3,(H,22,23)(H,24,25)/t18-/m0/s1 |
Clave InChI |
XTLFOGNEQSPWGW-SFHVURJKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



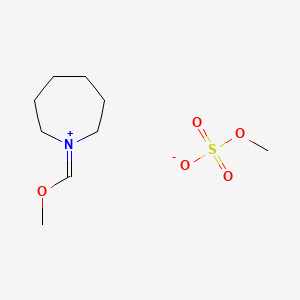
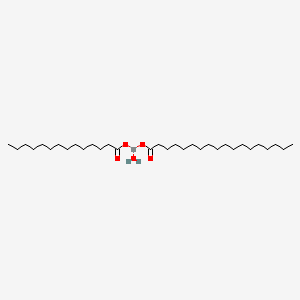
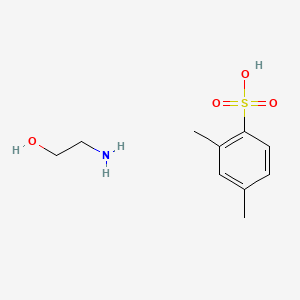


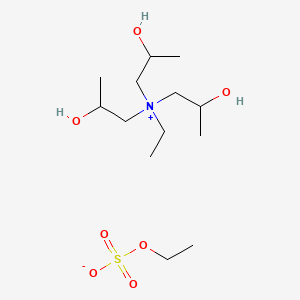
![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)



